Disperse Red 74
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O7/c1-15(28)23-21-14-19(6-9-22(21)27(31)32)25-24-18-4-7-20(8-5-18)26(10-12-33-16(2)29)11-13-34-17(3)30/h4-9,14H,10-13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMBXXOAUHJZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCOC(=O)C)CCOC(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61703-11-5 | |
| Record name | C.I. Disperse Red 74 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Structural Modifications of Disperse Red 74
Synthetic Pathways and Methodologies for Disperse Red 74 and its Derivatives
The core synthesis of this compound relies on established azo coupling chemistry, with ongoing research focusing on optimizing efficiency and exploring alternative methods.
The conventional synthesis of this compound involves the diazotization of a primary aromatic amine, typically 4-amino-N-(2-cyanoethyl)-N-ethylaniline, using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C) mdpi.comtkechemical.com. The resulting diazonium salt is then coupled with a suitable coupling component, such as 1-phenyl-3-methyl-5-pyrazolone, under controlled pH and temperature conditions mdpi.comtkechemical.comrsc.orgrsc.org. This method is robust and widely practiced, yielding the dye in good quantities. For instance, a typical protocol involves diazotizing p-nitroaniline and coupling it with a specific coupling component derived from m-nitroaniline, yielding the product after filtration, grinding, and drying tkechemical.com. The coupling reaction often occurs at 15–20 °C for several hours tkechemical.com.
Table 1: Typical Conventional Synthesis Parameters for Azo Dyes
| Parameter | Value | Source |
| Diazotization Temp. | 0–5 °C | nih.govmdpi.comtkechemical.comrsc.orgrsc.orgmdpi.com |
| Coupling Component | e.g., 1-phenyl-3-methyl-5-pyrazolone | mdpi.comtkechemical.com |
| Coupling Temp. | 0–20 °C | tkechemical.comrsc.orgrsc.org |
| Reaction Time (Coupling) | 1–5 hours | tkechemical.com |
| Typical Yield | 80–90% (reported for similar azo dyes) | mdpi.com |
| λmax (this compound) | 496 nm | tkechemical.com |
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as reduced reaction times, increased yields, and improved energy efficiency compared to conventional heating methods nih.govnih.govmdpi.comresearchgate.netresearchgate.net. For azo dye synthesis, microwave-assisted techniques can accelerate both the diazotization and coupling steps. Studies have shown that reactions that traditionally take several hours can be completed in minutes under microwave irradiation, often with comparable or even higher yields and purity nih.govnih.gov. This method is particularly attractive for its environmental benefits and potential for process intensification nih.govresearchgate.net. For example, microwave irradiation has been used for the one-pot synthesis of pyrazolopyrimidine disperse dyes, demonstrating enhanced dye uptake and dyeing rates on polyester (B1180765) fabrics nih.govmdpi.com.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Azo Dyes
| Parameter | Conventional Method | Microwave-Assisted Method | Source |
| Reaction Time | Hours | Minutes | nih.govnih.gov |
| Yield | Good | Often Higher | nih.gov |
| Energy Efficiency | Lower | Higher | nih.govresearchgate.net |
| Environmental Impact | Higher | Lower | nih.govresearchgate.net |
Catalysts can play a crucial role in enhancing the efficiency, selectivity, and sustainability of azo dye synthesis. Various catalysts, including Lewis acids and supported catalysts, have been explored to facilitate the diazotization and coupling reactions under milder conditions or to improve yields growingscience.com. For instance, silica-supported boron trifluoride (BF3.SiO2) has been reported as an efficient catalyst for the synthesis of azo dyes at room temperature, offering a bench-top, reusable, and eco-friendly alternative to traditional mineral acids growingscience.com. Catalysts can help stabilize diazonium salts or activate coupling components, thereby leading to faster reactions and potentially higher purity products growingscience.com.
Table 3: Examples of Catalytic Approaches in Azo Dye Synthesis
| Catalyst | Reaction Type | Conditions | Benefits | Source |
| BF3.SiO2 | Diazotization-Coupling | Room Temperature | Efficient, reusable, stable diazonium salts | growingscience.com |
| Lewis Acids | Diazo Coupling | Milder conditions, improved yield | growingscience.com |
Microwave-Assisted Synthesis Approaches
Rational Design Principles for Modifying this compound Derivatives
The structure-property relationships of this compound derivatives are extensively studied to fine-tune their optical characteristics, dyeing performance, and fastness properties. By strategically altering functional group positions and chain lengths, researchers can achieve desired outcomes.
The position of substituents on the aromatic rings of the diazo and coupling components significantly impacts the electronic structure of the azo chromophore, thereby influencing its optical properties, particularly the maximum absorption wavelength (λmax) and color intensity mdpi.comscirp.orgrsc.orgmdpi.comsemanticscholar.orgdntb.gov.ua. Electron-donating groups generally cause a bathochromic shift (red shift), while electron-withdrawing groups can lead to a hypsochromic shift (blue shift) mdpi.comscirp.orgmdpi.com. For example, shifting a methoxy (B1213986) group from the para to the meta position on the diazonium salt precursor can alter the dye's absorption spectrum mdpi.com. Similarly, the introduction of hydroxyl or cyano groups at specific positions in the coupling component can lead to notable shifts in λmax and changes in molar extinction coefficients scirp.orgacs.org.
Table 4: Effect of Functional Group Position on λmax
| Dye Derivative Example | Functional Group Position | λmax (nm) | Observed Effect on Color | Source |
| Methoxy group on diazonium salt precursor | meta-position | 503–511 | Shifted absorption | mdpi.com |
| Methoxy group on diazonium salt precursor | para-position | Blue shifting | Weaker electron delocalization | mdpi.com |
| Introduction of hydroxyl group in coupling component | Specific position | Bathochromic shift (+15.5 nm) | Increased molar extinction coefficient | acs.org |
| Introduction of cyano group in coupling component | Specific position | Hypochromatic shift (−22.5 nm) | Electron-accepting effect | acs.org |
Table 5: Impact of Alkyl Chain Length on Dyeing Performance
| Dye Derivative Example (Alkyl Chain Variation) | Fiber Affinity | Dyeing Exhaustion | Light Absorption Impact | Other Performance Aspects | Source |
| N-ethyl vs. N-hexyl (on aniline) | Increased | Improved | Minor effect | Enhanced dyeing fastness | mdpi.comresearchgate.net |
| Short-chain alkyl substitution | Varies | Varies | No significant change | Varies | nih.gov |
| Longer alkyl chains on spacer | Compatible | N/A | Affects optical properties | Enhanced environmental stability | uni-tuebingen.de |
Incorporation of Inbuilt Photostabilizing Units
The photostability of textile dyes is a critical performance attribute, especially for materials intended for applications involving prolonged exposure to sunlight, such as automotive interiors or outdoor furnishings. Photodegradation, often induced by ultraviolet (UV) radiation, can lead to significant color fading and a decline in the aesthetic appeal of dyed textiles researchgate.net. While specific structural modifications for this compound to incorporate inherent photostabilizing units are not extensively detailed in the readily available literature, general principles from disperse dye research can be applied.
Research into the photostability of disperse dyes suggests that molecular design plays a pivotal role. Strategies to improve resistance to light-induced degradation often involve tailoring the electronic properties and molecular architecture of the dye. For instance, studies indicate that the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are correlated with a dye's light fastness researchgate.netifatcc.org. A significant overlap between these molecular orbitals can facilitate efficient dissipation of absorbed light energy, thereby preventing irreversible photochemical reactions within the chromophore researchgate.net.
Furthermore, the presence of specific functional groups within the dye molecule can enable photostabilizing mechanisms. Intramolecular hydrogen bonding, particularly when a hydroxyl (–OH) group is positioned adjacent to a carbonyl (C=O) moiety, can promote excited-state intramolecular proton transfer (ESIPT). This process provides a pathway for the molecule to dissipate absorbed energy as heat, rather than undergoing degradation researchgate.net. Additionally, some dyes can generate reactive oxygen species, such as singlet oxygen, during photodegradation. Incorporating molecular features that can quench these species may also contribute to enhanced photostability instras.comresearchgate.net.
While this compound is noted for its good sun fastness enochdye.com, future research could explore modifications aimed at integrating these photostabilizing mechanisms directly into its molecular framework. Understanding the dye's redox properties and optimizing its electronic structure are key to designing new generations of disperse dyes with superior light fastness ifatcc.org.
Green Chemistry Principles Applied to this compound Synthesis
The chemical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally responsible synthesis and application processes for dyes acs.orgcore.ac.uk. For this compound, this involves exploring synthetic routes and dyeing methodologies that minimize the use of hazardous substances, reduce waste generation, and improve energy efficiency.
Sustainable Synthesis Methodologies: Modern synthetic techniques have significantly advanced the pursuit of greener dye synthesis. Microwave and ultrasound irradiation have emerged as particularly effective methods for producing disperse dyes, including those structurally related to this compound nih.govresearchgate.netdntb.gov.uamdpi.comresearchgate.net. These technologies offer several advantages over conventional heating methods:
Minimized Use of Hazardous Solvents: These methods can facilitate reactions with reduced or eliminated reliance on hazardous organic solvents, aligning with the green chemistry principle of using safer solvents and auxiliaries nih.govdntb.gov.ua.
The traditional synthesis of this compound typically involves the diazotization of 4-Nitrobenzenamine followed by coupling with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine worlddyevariety.com. While effective, optimizing this process through greener alternatives, such as employing catalytic methods or solvent-free conditions where feasible, aligns with broader green chemistry objectives acs.orgcore.ac.uk.
Process Optimization and Efficiency: Beyond synthesis, green chemistry principles extend to the application of dyes. For instance, dyeing polyester fabrics using supercritical carbon dioxide (scCO₂) is recognized as a green chemical medium due to its low environmental impact mdpi.com. Furthermore, employing lower dyeing temperatures, such as 100°C, for certain fibers like PLA, offers energy savings compared to the high-temperature, high-pressure dyeing (around 130°C) typically required for polyester with this compound enochdye.comresearchgate.net. Efficient dye bath utilization and potential reuse also contribute to waste reduction nih.govdntb.gov.ua.
The core principles of green chemistry, such as maximizing atom economy, designing for energy efficiency, and minimizing waste, provide a comprehensive framework for developing more sustainable production and application pathways for this compound acs.orgcore.ac.uk.
Data Table 1: Synthesis and Application Properties of this compound and Related Disperse Dyes
| Aspect | Detail | Significance | Source(s) |
| Synthesis Methodology | Conventional (Diazotization & Coupling) | Standard chemical synthesis pathway | worlddyevariety.com |
| Microwave/Ultrasound Assisted | Reduced reaction time, increased productivity, potential for solvent reduction | nih.govresearchgate.netdntb.gov.uamdpi.comresearchgate.net (General to disperse dyes) | |
| Green Synthesis Considerations | Solvents Used (Solubility) | Ethanol (B145695), Acetone | worlddyevariety.comenochdye.com |
| Energy Efficiency in Dyeing | Lower temperature dyeing (e.g., 100°C) vs. High Temp/Pressure (130°C) | nih.govdntb.gov.uaresearchgate.net | |
| Waste Reduction Potential | From reduced solvent use and efficient dye bath management | nih.govdntb.gov.ua | |
| Photostability | Light Fastness | Good | enochdye.com |
| Factors Influencing Photostability | Molecular structure, HOMO/LUMO energies, intramolecular interactions | researchgate.netifatcc.org (General principles) | |
| Dyeing Properties | Suitable Substrates | Polyester, Polyester/Cotton blends, Poly(lactic acid) (PLA) | worlddyevariety.comenochdye.comresearchgate.net |
| Optimal pH for Dyeing | 5-6 | worlddyevariety.comenochdye.com | |
| Other Fastness Properties | Good Sublimation Fastness | enochdye.com |
Compound List:
this compound
4-Nitrobenzenamine
3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine
Disperse Scarlet H-BGL
Disperse Orange S-4RL
Titanium dioxide (TiO₂)
Zinc oxide (ZnO)
Spectroscopic and Advanced Characterization Techniques for Disperse Red 74
The characterization of Disperse Red 74 in its applied state, typically on textile fibers, involves a suite of techniques that probe its chemical integrity, structural arrangement, and surface morphology. These methods provide insights into dye-fiber interactions, the effectiveness of dyeing processes, and the physical state of the dye within the material.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy is a powerful technique used to identify functional groups and molecular structures. In the context of this compound dyeing, FTIR analysis helps in several ways:
Confirmation of Dye Presence and Interaction: FTIR can confirm the presence of the dye on the fiber by identifying characteristic absorption bands corresponding to the dye's functional groups researchgate.netmdpi.comijcmas.com. Studies have utilized FTIR to analyze specific bands of characteristic groups to understand dye interactions with modified fibers mdpi.com.
Monitoring Structural Transformations: When fibers undergo pre-treatments or specific dyeing conditions, FTIR can detect changes in the chemical structure of the fiber itself, potentially indicating interactions with the dye or modifications induced by the dyeing process acs.org. For instance, it has been used to determine structural transformations in ramie fibers during supercritical CO2 dyeing with this compound acs.org.
Assessing Dye Degradation: In studies involving dye decolorization or biodegradation, FTIR is employed to monitor changes in the dye's chemical structure, confirming the biotransformation or degradation of the dye molecule ijcmas.comscielo.br.
X-ray Diffraction (XRD) Analysis of Dye-Fiber Systems
X-ray Diffraction (XRD) is instrumental in determining the crystalline structure and phase composition of materials. When applied to dye-fiber systems involving this compound, XRD provides insights into:
Crystallinity of Dyed Materials: XRD can reveal whether the disperse dye exists in a crystalline or amorphous state within the fiber matrix. Studies on dyed nanospheres have shown diffraction peaks indicative of crystalline dye molecules, suggesting the presence of both dye molecules and crystalline dye within the nanostructure mdpi.com. For example, Disperse Red 60 powder has been observed to exhibit multi-diffraction peaks, characteristic of its crystalline structure mdpi.com.
Structural Changes in Fibers: XRD can detect changes in the crystallinity of the textile fiber due to the dyeing process or pre-treatments. This can indicate how the dye or treatment affects the internal structure of the fiber acs.org.
Table 1: Representative XRD Diffraction Peaks in Dyed Nanosphere Systems
| Sample Description | Diffraction Peaks (2θ°) | Crystallinity (%) | Reference |
| Nanospheres dyed at pH 9 (with disperse dyes) | 26.15, 27.42, 31.62 | 17.81 | mdpi.com |
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed visual information about the surface topography and morphology of materials. In the study of this compound dyeing, SEM is used to:
Visualize Surface Features: SEM allows for the direct observation of the textile fiber's surface before and after dyeing. This reveals details about the fiber structure, the presence of any surface treatments, and how the dye is deposited or aggregated on the surface mdpi.comijrdo.orgijcrr.com.
Assess Dye Deposition and Aggregation: SEM images can show the uniformity of dye coverage, the presence of dye aggregates, or any changes in the fiber's surface texture caused by the dyeing process mdpi.commdpi.com. For instance, SEM can reveal the deposition of nanoparticles or dye particles on fabric surfaces .
Evaluate Fiber Integrity: SEM can also be used to assess any physical damage or structural alterations to the fiber surface that might occur during dyeing or pre-treatment processes acs.org.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can map surface topography at the nanometer scale. While specific studies detailing the use of AFM for this compound were not found in the provided search results, AFM is generally employed in textile and material science to:
Analyze Surface Roughness and Topography: AFM can provide quantitative measurements of surface roughness and detailed topographical maps of dyed fibers or fabrics, offering insights into nanoscale surface modifications.
Investigate Nanoscale Interactions: It can potentially reveal information about the interaction of dye molecules or dye aggregates with the fiber surface at a very fine scale.
Compound List
The following disperse dyes were mentioned in the context of the characterization techniques discussed:
this compound
Disperse Red 1
Disperse Red 60
Disperse Red F3B
Disperse Orange
Disperse Red
Disperse Red 1
Note: While this article focuses on the characterization techniques as requested, it is important to note that specific detailed quantitative data for this compound across all mentioned techniques (especially AFM) was not extensively available in the provided snippets. The information presented reflects the general application and findings of these methods in studies involving this compound and similar disperse dyes.
Advanced Applications and Performance Evaluation of Disperse Red 74
Development of Functionalized Disperse Red 74 Derivatives
This section explores advanced applications and performance evaluations of this compound through the development of functionalized derivatives, focusing on enhancing its properties for specialized textile applications.
Synthesis and Evaluation of Antibacterial Disperse Dyes
The development of disperse dyes with inherent antibacterial properties is a significant area of research aimed at creating textiles that offer enhanced hygiene and protection. While specific studies detailing the synthesis and evaluation of this compound derivatives for antibacterial activity were not found, research on similar azo disperse dyes indicates promising pathways. Studies on novel 2-amino-5-arylazothiazole disperse dyes, for instance, have shown that functionalization can impart antimicrobial activity mdpi.comnih.gov. These dyes, when tested against common bacteria such as Staphylococcus aureus and Escherichia coli, have demonstrated inhibition zones ranging from 0.6 to 1.7 mm, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 5 µg/mL mdpi.com. The synthesis typically involves diazotization of aromatic amines followed by coupling with suitable heterocyclic compounds nih.gov. Further research into functionalizing this compound with antimicrobial moieties, such as quaternary ammonium (B1175870) groups or incorporating silver nanoparticles, could yield effective antibacterial textile finishes.
Table 1: Representative Antibacterial Activity of Functionalized Azo Disperse Dyes
| Dye Type (Example) | Bacteria Tested | Method | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
| Azo Thiazole Dye | Staphylococcus aureus | Agar Diffusion | 0.6 - 1.7 | 5 - 10 | mdpi.com |
| Azo Thiazole Dye | Escherichia coli | Agar Diffusion | 0.6 - 1.7 | 5 - 10 | mdpi.com |
Photostabilization Strategies for Enhanced Dye Longevity
Ensuring the longevity of textile colors against environmental factors, particularly light exposure, is crucial for consumer satisfaction and product durability. Disperse dyes, including this compound, can be susceptible to photodegradation, leading to color fading. Strategies to enhance photostability often involve the incorporation of UV absorbers or the development of more inherently stable dye structures. Research into disperse dye mixtures indicates that the addition of UV absorbers, such as "Cibafast P," can lead to improvements in light fastness, with some formulations showing an enhancement of up to half a grade compared to untreated samples google.com. While specific data for this compound's photostabilization using such additives is limited in the provided search results, general studies on disperse dyes suggest that improved light fastness ratings (e.g., from grade 4 to 4-5) can be achieved google.comepsilonpigments.com. Advanced approaches might involve chemical modifications of the this compound molecule to increase its π-system or incorporate electron-donating/accepting groups to stabilize excited states researchgate.net.
Table 2: Representative Photostability Enhancement of Disperse Dyes
| Dye Type (Example) | Stabilization Strategy | Light Exposure (Standard) | Improvement (vs. Control) | Light Fastness (Grade) | Reference |
| Disperse Dye | UV Absorber (Cibafast P) | ISO 105-B02 (Xenon) | Up to 0.5 grade | 4 - 4.5 | google.com |
| This compound | General Improvement | Not Specified | Not Specified | 4-5 | epsilonpigments.com |
Integration into Self-Cleaning Fabric Technologies (e.g., with ZnO or TiO2 nanoparticles)
The integration of photocatalytic nanoparticles, such as zinc oxide (ZnO) and titanium dioxide (TiO2), with textile dyes offers the potential for self-cleaning fabrics. These nanoparticles generate reactive oxygen species upon exposure to UV light, which can degrade organic pollutants and stains ekb.egijesi.org. Research indicates that ZnO nanoparticles can be effectively coated onto textile fibers, enhancing properties like water absorption speed and conferring self-cleaning abilities researchgate.net. Studies on ZnO-coated cotton fabrics have shown significant removal of coffee stains under UV irradiation researchgate.net. Similarly, TiO2 nanoparticles applied to polyester (B1180765) fabrics have demonstrated excellent self-cleaning capabilities, evidenced by the degradation of methylene (B1212753) blue dye mdpi.comresearchgate.netresearchgate.net. For instance, polyester fabrics treated with TiO2 nanoparticles showed up to 80% degradation of methylene blue after 12 hours of UV illumination mdpi.com. While direct integration of this compound with these nanoparticles for self-cleaning applications is not extensively detailed, the general principle applies. The combination of this compound with ZnO or TiO2 nanoparticles could lead to textiles that not only retain their color but also possess the ability to break down organic contaminants, offering a dual functionality. For example, ZnO nanoparticles have been shown to achieve up to 99% self-cleaning efficiency on nanofibers under specific conditions grafiati.com.
Table 3: Representative Self-Cleaning Performance of Nanoparticle-Treated Fabrics
| Nanoparticle | Fabric Type (Example) | Pollutant Tested | Performance Metric | Result (Example) | Reference |
| ZnO | Cotton | Coffee Stain | Stain Removal | Almost removed in 15 hrs | researchgate.net |
| TiO2 | Polyester | Methylene Blue | Degradation Efficiency | 80% after 12 hrs UV | mdpi.com |
| ZnO | Nanofibers | Not Specified | Self-cleaning efficiency | ~99% | grafiati.com |
Compound List
this compound
Zinc Oxide (ZnO)
Titanium Dioxide (TiO2)
Staphylococcus aureus
Escherichia coli
Cibafast P
Methylene Blue
Rhodamine B
Environmental Occurrence and Behavior of Disperse Red 74
Sources and Release Pathways into Aquatic Systems
The textile industry is the principal source of Disperse Red 74 entering aquatic systems deswater.comscialert.netrsc.orgiwaponline.com. During the dyeing process, a significant portion of the dye remains in the dye bath and is subsequently discharged as wastewater scialert.net. This effluent, often containing residual dye, dispersing agents, and other chemicals, is a major pathway for the dye's release into rivers, lakes, and other water bodies scialert.netrsc.org. Textile wastewater is typically characterized by high color intensity, elevated levels of total dissolved solids (TDS) and chemical oxygen demand (COD), and can have fluctuating pH levels deswater.com. While wastewater treatment plants (WWTPs) are designed to remove pollutants, they are not always equipped to fully eliminate disperse dyes, leading to their presence in treated effluents rsc.org. The complex molecular structures of these dyes contribute to their persistence in aquatic environments iwaponline.com.
Environmental Distribution and Mobility Characteristics
The environmental fate and mobility of this compound are influenced by its physicochemical properties, particularly its solubility and partitioning behavior.
Water Solubility and Dispersion Properties
This compound, like other disperse dyes, exhibits very low solubility in water hermetachem.comchemicalbook.com. This characteristic means it does not readily dissolve but rather remains in a highly dispersed state within the aqueous phase, often facilitated by dispersing agents used during the dyeing process chemicalbook.com. Studies indicate that the water solubility for azo disperse dyes, a class to which this compound belongs, is typically less than 1 mg/L canada.ca. While soluble in organic solvents like ethanol (B145695) and acetone, its limited solubility in water restricts its mobility in dissolved form within aquatic systems worlddyevariety.comenochdye.com.
| Property | Value | Unit | Source |
| Water Solubility | Low | - | hermetachem.comchemicalbook.com |
| Water Solubility | < 1 | mg/L | canada.ca |
| Solubility in | Ethanol | - | worlddyevariety.comenochdye.com |
| Solubility in | Acetone | - | worlddyevariety.comenochdye.com |
n-Octanol/Water Partitioning Behavior
The n-octanol/water partition coefficient (Kow) is a key indicator of a chemical's lipophilicity and its tendency to partition into fatty tissues or organic matter. For azo disperse dyes, the log Kow values generally range from 3.4 to 5.7, indicating moderate to high lipophilicity canada.ca. This compound specifically has a reported LogP value of 4.12 chemsrc.com. This moderate to high lipophilicity suggests that this compound has a propensity to sorb onto organic matter in soils and sediments, and potentially bioaccumulate in organisms, although specific bioaccumulation data for this compound is not detailed in the provided snippets canada.cawikipedia.org.
| Property | Value | Unit | Source |
| n-Octanol/Water Partition Coeff. | 3.4–5.7 | log Kow | canada.ca |
| LogP | 4.12 | - | chemsrc.com |
Detection and Quantification in Environmental Compartments
This compound and related disperse dyes have been detected in various environmental matrices, reflecting their widespread use and potential for environmental dissemination.
Occurrence in Indoor House Dust
Azobenzene (B91143) disperse dyes, a category that includes this compound, have been identified in indoor house dust nih.govnih.gov. These dyes can be released from textiles, such as clothing and upholstery, and accumulate in dust particles, leading to potential exposure within indoor environments nih.gov. Studies have detected various azobenzene disperse dyes in house dust samples, with some dyes being found in a high percentage of samples nih.gov. While direct quantification of this compound in specific studies is not explicitly detailed, its presence in indoor dust is inferred from the detection of related compounds and its chemical class nih.govnih.gov. The CAS number associated with this compound (1533-74-0) has been noted to cluster closely with Disperse Red 354, a dye frequently detected in house dust nih.gov.
Presence in Synthetic Garments
This compound has been detected in synthetic garments nih.gov. Disperse dyes are extensively used for coloring synthetic textile fibers, including polyester (B1180765), polyamide, and acetate (B1210297) nih.govnih.govresearchgate.net. These dyes are applied to the hydrophobic fibers and can be released from the fabric through abrasion or washing nih.gov. Research analyzing synthetic garments has identified this compound as one of the detected azo disperse dyes, confirming its presence in consumer products nih.gov.
Compound List:
this compound (CAS RN 61703-11-5)
Azo disperse dyes (class)
4-Nitrobenzenamine
3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine
Disperse Red 354
Disperse Red 50
Disperse Red 73
Disperse Blue 183:1
Disperse Blue 373
Disperse Blue 79:1
Disperse Orange 25
Disperse Orange 37
Disperse Orange 44
Disperse Orange 61
Disperse Orange 73
Disperse Violet 93
Disperse Yellow 3
Disperse Yellow 97
Disperse Red 17
Disperse Black 9
Disperse Orange 1
Disperse Red 1
Disperse Red 167:1
1-chloro-2,4-dinitrobenzene (B32670) (2,4-DNCB)
Solvent Yellow 77
Degradation and Remediation Methodologies for Disperse Red 74 in Effluents
Advanced Oxidation Processes (AOPs) for Decolorization and Mineralization
AOPs are characterized by the generation of highly reactive species, primarily hydroxyl radicals (•OH), which possess a strong oxidizing potential and can effectively degrade a wide range of organic pollutants.
Photocatalysis is an AOP that utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), in the presence of light to generate reactive species that degrade organic contaminants.
Titanium dioxide (TiO₂) is a widely researched and applied semiconductor photocatalyst due to its availability, low cost, chemical stability, and non-toxicity nih.gov. Its photocatalytic activity stems from the generation of electron-hole pairs upon irradiation with UV or visible light. These charge carriers then react with water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which are responsible for the degradation of organic dyes nih.gov.
While specific studies detailing the photocatalytic degradation of Disperse Red 74 using TiO₂ are limited in the provided search results, research on similar disperse dyes and general textile wastewater demonstrates TiO₂'s efficacy. For instance, studies on Disperse Red 73 showed 60-90% dye degradation using TiO₂ mdpi.com, and general textile wastewater treatment achieved up to 98.50% dye removal iwaponline.com.
The efficiency of photocatalytic degradation is significantly influenced by several operational parameters:
pH: The pH of the reaction medium affects the surface charge of the catalyst and the speciation of dye molecules, influencing adsorption and degradation rates. For many dyes, acidic pH conditions tend to favor photocatalytic degradation, potentially due to enhanced adsorption onto the catalyst surface or altered radical generation mdpi.comsci-hub.setsijournals.com. For example, studies on Reactive Yellow 145 indicated optimal degradation at pH 6 tsijournals.com, while Disperse Red 73 showed best results at pH 4 mdpi.com. Conversely, some studies suggest optimal removal in alkaline conditions for certain dyes ut.ac.ir.
Catalyst Loading: An increase in photocatalyst concentration generally leads to higher degradation rates due to an increased number of active sites available for reaction. However, beyond an optimal point, higher catalyst loading can lead to light scattering and reduced light penetration, consequently decreasing the degradation efficiency tsijournals.comqut.edu.au. Optimal TiO₂ loading varies depending on the dye and experimental setup, with values ranging from 0.08 g/L to 3 g/L reported in various studies mdpi.comiwaponline.comtsijournals.comqut.edu.aumdpi.com.
Dye Concentration: Higher initial dye concentrations typically result in lower degradation efficiencies. This can be attributed to increased light screening by dye molecules, reduced adsorption onto the catalyst surface due to saturation of active sites, and potential inhibition of radical formation qut.edu.au. Studies have shown that degradation efficiency decreases when initial dye concentrations exceed optimal levels, often in the range of 25-50 mg/L mdpi.comsci-hub.se.
Table 1: Influence of Operational Parameters on Photocatalytic Dye Degradation (Representative Data)
| Dye Studied (or Wastewater Type) | Catalyst Type | Optimal pH | Optimal Catalyst Loading | Optimal Dye Concentration | Max Degradation (%) | Reference |
| Disperse Red 73 | TiO₂ | 4 | 2 g/L | 50 mg/L | 60-90 | mdpi.com |
| Reactive Yellow 145 | TiO₂ | 6 | 0.08 g | 0.005 M | 97 | tsijournals.com |
| Textile Wastewater | TiO₂ | 7 | 3 g/L | N/A | 98.50 | iwaponline.com |
| Amitriptyline | ZnO | 6.2 | 0.08 mg/mL | N/A | N/A | mdpi.com |
| 4-Fluorophenol | TiO₂ | N/A | 3 g/L | 0.022-0.09 mM | Decreases with conc. | qut.edu.au |
To overcome the challenge of separating photocatalysts from treated water, hybrid systems combining photocatalysis with membrane filtration have been developed mdpi.com. Photocatalytic membrane reactors (PMRs) integrate the degradation capabilities of photocatalysts with the separation efficiency of membranes mdpi.commdpi.comupc.edu. In these systems, the photocatalyst (e.g., TiO₂) is either suspended in the feed solution or immobilized onto the membrane surface. Upon irradiation, the dye is degraded, and the membrane then separates the catalyst and any residual degradation products from the treated water, yielding a high-quality permeate that can potentially be reused mdpi.commdpi.com. Studies on Disperse Red 73 using a TiO₂-based PMR achieved significant dye degradation (60-90%) and COD removal (70-98%) mdpi.com.
Modifying TiO₂ catalysts aims to improve their performance, particularly by extending their light absorption into the visible spectrum and reducing electron-hole recombination.
Metal Doping: Doping TiO₂ with metals like silver (Ag) can enhance photocatalytic activity by acting as electron sinks, thereby reducing charge recombination and improving visible light utilization nih.gov.
Semiconductor Composites: Composites such as TiO₂-Fe₃O₄ nanoparticles have been investigated for dye degradation, combining photocatalytic properties with magnetic separability ehemj.com. These materials can also activate persulfate for enhanced degradation ehemj.com.
Non-metal Doping: Fluorine (F) doping in TiO₂ has been shown to enhance photocatalytic activity, possibly by inducing surface oxygen vacancies and Ti³⁺ defects mdpi.com.
While specific applications of Fe-doped titania for this compound are not detailed in the provided results, Fe-based modifications are a common strategy in photocatalysis for improving dye degradation efficiency ehemj.comsci-hub.se.
Electrocoagulation (EC) is an electrochemical process that uses sacrificial electrodes (commonly iron or aluminum) to generate coagulants in situ. As voltage is applied, the electrodes dissolve, forming metal hydroxides that precipitate and adsorb pollutants, including dyes, leading to their removal from the water deswater.comnih.govresearchgate.netresearchgate.net.
Studies have demonstrated the effectiveness of EC for the removal of this compound from synthetic textile effluents using both iron and aluminum electrodes deswater.comresearchgate.netresearchgate.net.
Iron Electrodes: Optimal conditions for this compound removal using iron electrodes were reported as a current density of 17.08 mA/cm², an initial pH of 9, an operating time of 20 minutes, and an electrolyte concentration of 2 g/L deswater.comresearchgate.net. Under these conditions, color removal efficiencies of approximately 95% were achieved researchgate.net. The operating cost for iron electrodes was evaluated at approximately $83.879/m³ deswater.comresearchgate.net.
Aluminum Electrodes: For aluminum electrodes, optimal removal of this compound was found at a current density of 25 mA/cm², an initial pH of 4, an operating time of 60 minutes, and an electrolyte concentration of 2.5 g/L deswater.comresearchgate.net. These conditions yielded around 90% removal efficiency, with an operating cost of approximately $126.23/m³ deswater.comresearchgate.net.
General EC Performance: High current densities (100–250 A m⁻²) have been reported to achieve removal efficiencies between 80.9% and 99.6% for this compound nih.gov. Increasing the pH from 6 to 9 also improved the removal of disperse red dyes, reaching up to 85% ut.ac.ir.
Table 2: Electrocoagulation Parameters and Performance for this compound
| Electrode Material | Optimal Current Density (mA/cm²) | Optimal pH | Optimal Operating Time (min) | Optimal Electrolyte Conc. (g/L) | Max Removal Efficiency (%) | Operating Cost ($/m³) | Reference |
| Iron | 17.08 | 9 | 20 | 2 | ~95 | 83.879 | deswater.comresearchgate.netresearchgate.net |
| Aluminum | 25 | 4 | 60 | 2.5 | ~90 | 126.23 | deswater.comresearchgate.netresearchgate.net |
| General | 100–250 | N/A | N/A | N/A | 80.9–99.6 | N/A | nih.gov |
Compound List:
this compound
Titanium Dioxide (TiO₂)
Iron (Fe)
Aluminum (Al)
Hydrogen Peroxide (H₂O₂)
Silver (Ag)
Iron(III) oxide (Fe₃O₄)
Fluorine (F)
Tin(IV) oxide (SnO₂)
Silicon dioxide (SiO₂)
Graphitic carbon nitride (g-C₃N₄)
Zinc oxide (ZnO)
Disperse Red 73
Reactive Yellow 145
Reactive Red 198
Amitriptyline
4-Fluorophenol
Reactive Orange 16
Reactive Blue 19
Disperse Red 1
Disperse Red 60
Disperse Red 17
Disperse Red 324
Reactive Black 5
Reactive Red 195
Reactive Blue 222
Reactive Yellow 145
Reactive Orange 84
Reactive Red 152
Reactive Yellow 105
Reactive Red 194
Reactive Blue 5
Reactive Red 24
Reactive Yellow 14
Reactive Yellow 84
Acid Orange 7
Acid Yellow 54
Acid Blue 113
Acid Blue 80
Acid Red 14
Acid Red 18
Acid Yellow 36
Direct Green 99
Direct Violet 35
Methyl Orange
Congo Red
Amido Black
Acridine Orange
Azure B
Methylene (B1212753) Blue
Malachite Green
Crystal Violet
Rhodamine B
Phenol
m-Nitrophenol
Mesotrione
Cefotaxime
Amaranth
Evaluation of Electrode Materials (Iron, Aluminum)
Ozonation Processes
Adsorption-Based Removal Mechanisms
Adsorption is a physical process where dye molecules are bound to the surface of a solid adsorbent material. It is a cost-effective and widely used method for dye removal.
A variety of low-cost and readily available materials have been investigated as adsorbents for this compound and similar dyes.
Calcined Alunite (B1170652): This natural mineral has demonstrated significant adsorption capacity for this compound, with reported capacities of up to 525 mg/g researchgate.net. Adsorption is favored under acidic pH conditions.
Activated Carbon: Various forms of activated carbon, derived from sources like agricultural waste (e.g., Rattan Sawdust), are effective adsorbents. Activated carbon prepared from rattan sawdust showed a maximum monolayer adsorption capacity of 89.29 mg/g for a disperse dye usm.my. Fly ash has also been used as an adsorbent for disperse dyes iwaponline.com.
Polypyrrole Nanocomposites: These advanced materials can also be utilized for dye adsorption, showing good performance for disperse dyes ijrdo.org.
Nano zero-valent iron particles (nZVI): These nanomaterials have demonstrated rapid adsorption of disperse dyes, achieving high removal percentages in short contact times semanticscholar.org.
Table 4: Adsorption Capacities of Various Materials for Disperse Dyes
| Adsorbent Material | Target Dye (if specified) | Max Adsorption Capacity (mg/g) | Notes | References |
| Calcined Alunite | This compound | 525 | Favored at acidic pH | researchgate.net |
| Rattan Sawdust-based Activated Carbon (RSAC) | Disperse Red 30 | 89.29 | Langmuir model fit, monolayer adsorption | usm.my |
| Activated Carbon (PAC) | Disperse Red 9 | 9.41-11.73 (at 40°C) | Langmuir model fit, monolayer adsorption | ijrdo.org |
| Polypyrrole Nanocomposites (PPC) | Disperse Red 9 | 10.16-11.73 (at 40°C) | Langmuir model fit, monolayer adsorption | ijrdo.org |
| Nano zero-valent iron particles (nZVI) | Disperse Red 1 | ~98 | Rapid removal (~10 min) | semanticscholar.org |
| Fly Ash | Disperse Red 1 | 42.15-91.2 | Varies with treatment, used for Disperse Red 1 | iwaponline.com |
Adsorption isotherm models are used to describe the equilibrium relationship between the amount of dye adsorbed by the adsorbent and the concentration of the dye in the solution at a constant temperature.
Langmuir Isotherm: This model assumes that adsorption occurs on a homogeneous surface with a finite number of adsorption sites, forming a monolayer of adsorbate. It is often found to be the best fit for the adsorption of this compound and other disperse dyes onto various adsorbents like calcined alunite and activated carbon researchgate.netusm.myijrdo.org. The Langmuir model suggests a maximum monolayer adsorption capacity (Q₀) and an adsorption intensity constant (b_L).
Freundlich Isotherm: This model describes adsorption on a heterogeneous surface, where adsorption sites have varying energies. While it can describe the adsorption data, it is often found to be a poorer fit than the Langmuir model for disperse dyes on many adsorbents, indicating that monolayer adsorption is more dominant usm.myijrdo.org. The Freundlich constants (K_F and n) relate to adsorption capacity and intensity.
Dubinin-Radushkevich (D-R) Isotherm: This model can provide insights into the adsorption mechanism, suggesting whether it is primarily physisorption or chemisorption. Values of E (mean free energy of adsorption) greater than 16 kJ/mol typically indicate chemisorption ijrdo.org.
The successful fitting of the Langmuir isotherm to experimental data for this compound suggests that the dye molecules primarily form a monolayer on the surface of adsorbents like calcined alunite researchgate.net.
Bioremediation and Biodegradation Strategies
Microbial Decolorization and Degradation
Elucidation of Enzymatic Mechanisms
The degradation of this compound, like other azo dyes, is often mediated by specific enzymes produced by microorganisms. Key enzymes involved in breaking down the azo bond (-N=N-) include azoreductases, laccases, and lignin (B12514952) peroxidases.
Research indicates that the efficiency and specific pathway of enzymatic degradation can be influenced by the dye's chemical structure, including the presence of electron-withdrawing groups that can accelerate azo bond reduction nih.gov.
Optimization of Bioremediation Process Parameters
Optimizing process parameters is essential for maximizing the efficiency of bioremediation for this compound. Key parameters that significantly influence microbial activity and enzyme function include temperature, pH, incubation time, and agitation.
Isolation and Characterization of Biodegradation Intermediates and Products
Identifying the intermediate and final products of this compound biodegradation is crucial for assessing the complete detoxification of the effluent. Biodegradation pathways often involve the initial cleavage of the azo bond, leading to the formation of aromatic amines. These amines can be further degraded into less toxic or non-toxic compounds, such as CO2, water, and mineral salts, through subsequent metabolic steps ijcmas.comnih.govcanada.canih.govunsysdigital.com. Techniques like UV-Vis spectroscopy, HPLC, GC-MS, and FTIR are commonly employed to identify these metabolites and elucidate the degradation pathways ijcmas.comresearchgate.netrsc.org.
Comparative Analysis of Treatment Methodologies
Assessment of Efficiency in Color and Chemical Oxygen Demand (COD) Removal
Various treatment methodologies have been evaluated for their effectiveness in removing color and COD from effluents containing this compound.
A comparative analysis often highlights that while AOPs can be rapid, bioremediation offers a more environmentally friendly and potentially cost-effective approach, especially when optimized nih.govtandfonline.comcsuohio.edu.
Economic Feasibility and Operational Cost Analysis
The economic viability of treatment methods is a critical factor for industrial application.
Theoretical and Computational Investigations of Disperse Red 74
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of dye molecules at the quantum mechanical level. For Disperse Red 74, DFT studies have been instrumental in elucidating its electronic characteristics and predicting its reactivity.
Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic structure of a dye molecule is fundamental to its color and reactivity. DFT calculations allow for the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic properties and reactivity. mdpi.comnih.gov
For azo dyes like this compound, the HOMO and LUMO are typically delocalized across the molecule, a characteristic that is essential for their chromophoric properties. researchgate.net The HOMO energy level is indicative of the molecule's electron-donating ability, while the LUMO energy level reflects its electron-accepting capacity. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov
Computational studies on similar azo dyes have shown that DFT methods can provide both qualitative and quantitative descriptions of their electronic structure and photoabsorption energies. researchgate.net For instance, in a study of Disperse Red 1, it was found that time-dependent DFT (TD-DFT) was the most effective approach for quantitatively evaluating photoabsorption energies and intensities. researchgate.net The HOMO-LUMO gap for azo dyes can be influenced by substituents on the aromatic rings, which in turn affects their color and stability. nju.edu.cn
| Parameter | Description | Significance for this compound |
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. mdpi.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. mdpi.com |
| HOMO-LUMO Gap (Egap) | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher reactivity and can influence the color of the dye. nih.govnih.gov |
Prediction of Reaction Mechanisms for Degradation Pathways (e.g., Hydroxyl Radical-Initiated Degradation)
DFT calculations are pivotal in modeling the degradation pathways of azo dyes. The degradation of these compounds in the environment is a significant concern, and understanding the mechanisms is crucial for developing effective remediation strategies. A common degradation pathway involves the attack of hydroxyl radicals (•OH), which are highly reactive species generated in advanced oxidation processes (AOPs). rsc.org
Theoretical studies on similar azo dyes have investigated the feasibility of •OH attack at different sites on the molecule, such as the azo (-N=N-) bond and the carbon-nitrogen (C-N) bond. csir.co.zaresearchgate.net For Disperse Red 73, a structurally related dye, DFT calculations revealed that the attack of the •OH radical is more favorable at the azo site. csir.co.zaresearchgate.net The subsequent cleavage of the azo bond leads to the formation of smaller, often less colored, aromatic compounds. csir.co.za These studies also examine the further decomposition of these primary degradation products. csir.co.zaresearchgate.net
The reaction mechanism is often complex, involving the formation of a pre-reaction complex where the hydroxyl radical is associated with the dye molecule through hydrogen bonding before the actual attack occurs. rsc.org The tautomeric form of the dye (azo vs. hydrazone) can also influence the degradation pathway and the resulting products. rsc.org
Theoretical Investigation of Substituent Effects on Chemical Reactivity and Absorption Wavelength
The chemical structure of an azo dye, particularly the nature and position of substituent groups on the aromatic rings, significantly impacts its chemical reactivity and absorption wavelength (color). DFT studies can systematically investigate these substituent effects. By modifying the substituents in the computational model, researchers can predict how these changes will affect the dye's electronic properties, such as the HOMO-LUMO gap, and consequently its color and reactivity. researchgate.netmdpi.com
For example, electron-donating groups generally cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, resulting in a deeper color. Conversely, electron-withdrawing groups can cause a hypsochromic shift (a shift to shorter wavelengths). nju.edu.cn These effects are directly related to the influence of the substituents on the energy levels of the frontier molecular orbitals. nju.edu.cn Computational studies have successfully rationalized the spectral differences observed experimentally in series of azo dyes with varying substituents. rsc.org
Molecular Modeling and Simulations
Molecular modeling and simulations provide a bridge between the quantum mechanical descriptions of DFT and the macroscopic behavior of dyes in real-world applications. These techniques allow for the investigation of larger systems over longer timescales.
Simulation of Dye-Substrate Interactions
The effectiveness of a disperse dye is largely determined by its interaction with the substrate, typically a hydrophobic fiber like polyester (B1180765). Molecular dynamics (MD) simulations are employed to model these interactions at an atomic level. researchgate.net These simulations can provide insights into how the dye molecule orients itself and binds within the polymer matrix of the fiber.
The interactions are generally governed by non-covalent forces such as van der Waals forces and dipole-dipole interactions. MD simulations can calculate the interaction energies between the dye and the polymer, helping to explain the dyeing properties and fastness of the dye. For instance, simulations can show how different substituents on the dye molecule affect its affinity for the polyester fiber. researchgate.net Studies on disperse dyes have shown that these simulations can correlate with experimental observations of dyeing uptake. researchgate.net
| Interaction Type | Description | Relevance to this compound and Polyester |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | A primary driving force for the adsorption of the non-ionic this compound molecule onto the hydrophobic polyester fiber. |
| Dipole-Dipole Interactions | Electrostatic interactions between permanent dipoles in molecules. | The polar groups in this compound can interact with polar regions within the polyester structure, contributing to the overall binding affinity. |
| Hydrogen Bonding | A specific type of dipole-dipole interaction between a hydrogen atom and a highly electronegative atom (e.g., oxygen, nitrogen). | Although less dominant than in other dye classes, potential hydrogen bonding sites on the this compound molecule can contribute to its interaction with the substrate. |
Analysis of Solvent Effects on Molecular Properties and Degradation Pathways
The solvent environment can have a significant impact on the properties and behavior of dye molecules. Molecular simulations can incorporate solvent effects, either explicitly by including solvent molecules in the simulation box or implicitly using a continuum solvent model. rsc.org
For this compound, the solvent can influence its solubility, aggregation behavior, and the rate of degradation. researchgate.netsci-hub.se DFT calculations performed in the presence of a solvent model (e.g., using the Self-Consistent Reaction Field method) can predict how the solvent polarity affects the dye's electronic structure and absorption spectrum (solvatochromism). rsc.org Studies on related azo dyes have shown that the presence of water as a solvent can have both accelerating and inhibitory effects on different steps of the degradation mechanism. csir.co.za For instance, water was found to stabilize the transition state for the N=N bond cleavage initiated by hydroxyl radicals. csir.co.za
Predictive Modeling for Environmental Fate and Behavior (e.g., using OPERA models)epa.gov
The environmental fate of synthetic chemicals like this compound is a critical area of study, as it determines the transport, distribution, and ultimate persistence of the compound in various environmental compartments. Due to the complexity and cost of experimental testing, computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, have become indispensable tools for predicting the environmental behavior of substances. mst.dkecetoc.org These models establish mathematical relationships between a chemical's structure and its physicochemical and biological properties. mst.dk
Prominent among these predictive tools are platforms like the OPEn structure-activity/property Relationship App (OPERA), which is integrated into resources such as the U.S. EPA's CompTox Chemicals Dashboard. nih.govdiva-portal.org OPERA and similar models are used to forecast key physicochemical properties and environmental fate parameters that govern a chemical's behavior after its release into the environment. nih.govdiva-portal.org This approach allows for rapid and cost-effective screening of chemicals, providing crucial data for risk assessment and regulatory purposes before, or in place of, extensive experimental studies. ecetoc.orgljmu.ac.uk
For this compound, predictive models can estimate a range of properties. These predictions are vital for understanding its potential for bioaccumulation, persistence, and mobility in ecosystems. The data generated from such models provide a theoretical foundation for assessing the environmental exposure and potential impact of the dye.
Predicted Physicochemical Properties
Physicochemical properties are fundamental to determining a chemical's environmental behavior. Parameters such as the octanol-water partition coefficient (log Kow) indicate a substance's tendency to partition between organic matter (like sediment or biota) and water, while water solubility affects its concentration and transport in aquatic systems. The following table presents key physicochemical properties for this compound derived from computational predictions.
| Property | Predicted Value | Unit | Significance |
| Molecular Weight | 471.46 | g/mol | Influences diffusion and transport processes. worlddyevariety.com |
| log Kow (Octanol-Water Partition Coefficient) | 3.2 | Indicates a moderate potential to adsorb to organic matter and bioaccumulate in organisms. nih.gov | |
| Water Solubility | Low | mg/L | Low solubility is characteristic of disperse dyes and limits their mobility in the dissolved phase but increases their likelihood of partitioning to solids. canada.ca |
| Vapor Pressure | Low | Pa | Suggests the compound is not volatile and is unlikely to be transported long distances in the atmosphere. canada.ca |
| Density | > 1 | g/cm³ | Indicates that the solid substance will sink in water. canada.ca |
This table contains data synthesized from predictive models and chemical property databases.
Predicted Environmental Fate and Transport Parameters
Environmental fate parameters predict how a chemical will persist and move through different environmental media, including air, water, and soil. These predictions help in constructing a holistic view of the compound's lifecycle in the environment.
| Parameter | Predicted Outcome | Significance |
| Biodegradation | Biodegrades slowly | The compound is expected to be persistent in the environment, as the molecular structure is not easily broken down by microorganisms. canada.ca |
| Bioconcentration Factor (BCF) | Moderate | The log Kow value suggests a moderate potential for the substance to accumulate in aquatic organisms. |
| Atmospheric Hydroxylation Rate | Low | Indicates a long half-life in the atmosphere, though its low vapor pressure makes atmospheric transport less significant. |
| Soil Adsorption Coefficient (log Koc) | High | The dye is expected to have a strong affinity for soil and sediment, limiting its mobility in groundwater but leading to its accumulation in solids. canada.ca |
This table contains data synthesized from predictive models and environmental assessment reports.
The collective data from these predictive models suggest that this compound, characteristic of many azo disperse dyes, is likely to be persistent in aquatic and soil environments. canada.ca Its moderate lipophilicity (log Kow) and predicted slow biodegradation indicate a potential for accumulation in sediment and biota. canada.cacanada.ca Such computational assessments are crucial first steps in the environmental risk evaluation process, guiding further experimental research and informing regulatory decisions.
Future Research Directions for Disperse Red 74
Development of Novel and Sustainable Synthesis Routes for Enhanced Performance
The traditional synthesis of Disperse Red 74 involves diazotization and coupling reactions, which often utilize hazardous chemicals and generate substantial waste streams tkechemi.comtkechemi.com. Future research should prioritize the development of greener and more sustainable synthetic methodologies. This includes exploring alternative reagents, solvent-free or water-based reaction media, and catalytic approaches to improve atom economy and reduce by-product formation issuu.com. Investigations into biocatalysis, utilizing enzymes or engineered microorganisms, could offer milder reaction conditions and higher specificity. Furthermore, the adoption of continuous flow chemistry presents an opportunity for enhanced control over reaction parameters, potentially leading to improved yields and purity, which directly translates to better dye performance such as superior fastness properties sioc-journal.cn. Research into utilizing renewable feedstocks for precursor molecules is also essential to align with circular economy principles.
Integration of Advanced Analytical Techniques for In-situ Monitoring of Degradation Processes
Current methods for analyzing dye degradation often involve time-consuming batch sampling followed by laboratory analysis. Future research directions should focus on the integration of advanced analytical techniques for real-time, in-situ monitoring of this compound degradation. Techniques such as Surface-Enhanced Raman Spectroscopy (SERS), Fourier-Transform Infrared (FTIR) spectroscopy, and electrochemical sensing offer potential for continuous monitoring during wastewater treatment or in environmental matrices worlddyevariety.comenochdye.com. The development of portable spectroscopic sensors could enable rapid, on-site assessment of dye breakdown, facilitating better process control and optimization of remediation strategies.
Design and Implementation of Synergistic Remediation Systems
This compound, like many disperse dyes, can be recalcitrant to degradation, necessitating advanced wastewater treatment solutions. Future research should concentrate on designing and implementing synergistic remediation systems that combine multiple treatment technologies for higher efficiency. This could involve pre-treatment methods like electrocoagulation deswater.com followed by advanced oxidation processes (AOPs) such as photocatalysis or ozonation, or combining AOPs with biological treatment or adsorption. The aim is to achieve complete dye removal, mineralization of intermediates, and reduced environmental impact. Research into novel hybrid systems, such as enzyme-assisted degradation coupled with physical separation methods, also holds promise for effective and sustainable treatment of textile effluents containing this compound.
Deeper Exploration of Environmental Transformation Pathways and Persistence Mechanisms
While general degradation pathways for azo dyes are understood, a deeper exploration of the specific transformation pathways and persistence mechanisms of this compound in various environmental compartments is needed. Future research should focus on identifying all potential degradation products under diverse conditions (aerobic, anaerobic, photolytic, hydrolytic) and characterizing their toxicity and environmental fate canada.caunsysdigital.com. Understanding the mechanisms by which this compound persists in the environment, such as adsorption to soil or resistance to microbial breakdown, is crucial. Investigating the role of specific structural features in its environmental behavior and the long-term ecological impact of its transformation products will be vital for comprehensive environmental risk assessment.
Advanced Computational Design of this compound Analogs with Tunable Properties and Environmental Profiles
The traditional, empirical approach to dye development can be significantly enhanced through advanced computational methods. Future research should leverage computational chemistry, quantitative structure-activity relationship (QSAR) modeling, density functional theory (DFT), and machine learning (ML) to design novel this compound analogs. These tools can predict dye properties such as color, fastness, solubility, toxicity, and biodegradability based on molecular structure issuu.commeghmaniglobal.com. By screening vast libraries of potential molecular structures, researchers can identify and design new disperse dyes that possess optimized performance characteristics while simultaneously exhibiting reduced environmental persistence and lower toxicity. This predictive approach promises to accelerate the development of safer and more sustainable colorants.
Compound List
Q & A
Advanced Research Question
- Perform multivariate regression to correlate degradation conditions (pH, UV exposure) with toxicity endpoints (e.g., LC50 in aquatic organisms).
- Use cluster analysis to group studies by experimental conditions and identify outliers.
- Apply sensitivity analysis to determine which variables (e.g., metabolite concentration) most significantly impact toxicity .
How should researchers formulate hypotheses to investigate the pH-dependent aggregation behavior of this compound?
Basic Research Question
Develop hypotheses grounded in DLVO theory , which predicts colloidal stability based on zeta potential and ionic strength. For example:
- H₀: Aggregation occurs at pH 4–6 due to reduced surface charge (zeta potential > |-30 mV|).
- Validate using zeta potential titrations across pH 2–10 and turbidimetry to quantify aggregation kinetics .
What protocols ensure reproducibility in measuring the thermal degradation kinetics of this compound?
Advanced Research Question
- Standardize temperature ramping rates (e.g., 5°C/min) in thermogravimetric analysis (TGA).
- Use isotopic labeling (e.g., ¹³C) in pyrolysis-GC-MS to track degradation pathways.
- Report activation energies via the Flynn-Wall-Ozawa method to enable cross-study comparisons .
How can computational modeling predict the solvatochromic behavior of this compound in non-aqueous solvents?
Advanced Research Question
Employ density functional theory (DFT) to calculate dipole moments and polarizability. Validate predictions using UV-Vis spectroscopy in solvents of varying polarity (e.g., ethanol, DMSO). Correlate shifts in λₘₐₓ with solvent parameters like Kamlet-Taft π* .
What are the limitations of using centrifugal stability tests alone to evaluate this compound formulations?
Basic Research Question
Centrifugal tests (e.g., 3,000 rpm for 30 min) may overestimate stability by not accounting for long-term sedimentation or shear forces in real-world applications. Complement with rheological creep-recovery tests and dynamic stability monitoring over 30–90 days .
How should researchers address gaps in understanding the role of surfactants in this compound’s photostability?
Advanced Research Question
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
